1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione

Tuberculosis Respiratory chain Cytochrome bd oxidase

The compound 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione, designated ND-011992 (CAS 2446880-46-0), is a synthetic quinazoline-2,4(1H,3H)-dione derivative. It functions as a reversible, multi-target inhibitor of the bacterial respiratory chain, directly binding to both quinone reductases (respiratory complex I) and quinol oxidases (cytochrome bo3, bd-I, and bd-II).

Molecular Formula C24H19N3O3
Molecular Weight 397.4 g/mol
Cat. No. B5854464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione
Molecular FormulaC24H19N3O3
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=CC=C5
InChIInChI=1S/C24H19N3O3/c28-22(25-15-14-17-8-4-6-12-20(17)25)16-26-21-13-7-5-11-19(21)23(29)27(24(26)30)18-9-2-1-3-10-18/h1-13H,14-16H2
InChIKeyJQHYZRGLEGHZTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ND-011992 (1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione): Chemical Identity and Pharmacological Class


The compound 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione, designated ND-011992 (CAS 2446880-46-0), is a synthetic quinazoline-2,4(1H,3H)-dione derivative . It functions as a reversible, multi-target inhibitor of the bacterial respiratory chain, directly binding to both quinone reductases (respiratory complex I) and quinol oxidases (cytochrome bo3, bd-I, and bd-II) [1]. Unlike single-target terminal oxidase inhibitors, ND-011992 acts on the entire respiratory chain, making it a versatile chemical probe for bacterial energy metabolism studies, particularly in Mycobacterium tuberculosis [2].

Why Generic Substitution of ND-011992 with Other Quinazoline-2,4-diones Fails


Generic substitution within the quinazoline-2,4(1H,3H)-dione class is precluded due to extreme sensitivity of the inhibitory profile to minor structural modifications. A direct head-to-head comparison between ND-011992 and its 6-bromo derivative (compound 2) revealed a tenfold difference in IC50 for bd-II oxidase (0.13 µM vs 1.3 µM) and a complete loss of membrane-bound complex I inhibition for the brominated analog [1]. Furthermore, ND-011992 uniquely synergizes with the cytochrome bcc:aa3 inhibitor Q203, lowering its MIC50 from 3.16 nM to 0.97 nM against M. tuberculosis H37Rv, a property not conferred by in-class cytochrome bd oxidase inhibitors such as Mtb-cyt-bd oxidase-IN-2 (IC50 0.67 µM) which lack demonstrated synergy . Such divergent pharmacology demonstrates that even single-atom substitutions (H → Br) profoundly alter target engagement and cellular activity, invalidating analog-based interchangeability.

Quantitative Differentiation Evidence for ND-011992 Against Closest Analogs


ND-011992 vs. 6-Bromo Derivative: Divergent IC50 Profiles on bd-I and bd-II Oxidases

In a direct head-to-head comparison using isolated E. coli oxidases, ND-011992 inhibits bd-I oxidase with an IC50 of 0.63 µM and bd-II oxidase with an IC50 of 1.3 µM. Introduction of a bromine atom at position 6 of the quinazoline core (compound 2) reverses this selectivity: the IC50 for bd-I increases to 1.03 µM (1.6-fold loss) while the IC50 for bd-II improves tenfold to 0.13 µM. Critically, the brominated derivative completely loses inhibitory activity against membrane-bound NADH oxidase (complex I) in the micromolar range, whereas ND-011992 maintains an IC50 of 0.12 µM [1].

Tuberculosis Respiratory chain Cytochrome bd oxidase

ND-011992 Synergy with Q203: Quantitative MIC50 Shift vs. Q203 Monotherapy

ND-011992 exhibits profound synergy with the cytochrome bcc:aa3 inhibitor Telacebec (Q203). In M. tuberculosis H37Rv, the combination of ND-011992 with Q203 reduces the MIC50 of Q203 from 3.16 nM to 0.97 nM, representing a 3.3-fold enhancement of Q203 potency . This synergistic effect is mechanistically distinct from standalone cytochrome bd inhibitors such as Mtb-cyt-bd oxidase-IN-2 (bd oxidase IC50 0.67 µM), which have not been reported to potentiate Q203 activity . ND-011992 alone is ineffective as a bactericidal agent, confirming its role as a chemosensitizer rather than a direct antimicrobial [1].

Tuberculosis Drug combination Synergy

ND-011992 Multi-Target Inhibition vs. Single-Target bd Oxidase Inhibitors

ND-011992 simultaneously inhibits four respiratory chain enzymes at low micromolar concentrations: respiratory complex I (IC50 0.12 µM), bo3 oxidase (IC50 2.47 µM), bd-I oxidase (IC50 0.63 µM), and bd-II oxidase (IC50 1.3 µM) [1]. In contrast, single-target bd oxidase inhibitors such as Mtb-cyt-bd oxidase-IN-5 (bd oxidase IC50 0.37 µM; MIC 256 µM) and Mtb-cyt-bd oxidase-IN-2 (bd oxidase IC50 0.67 µM; MIC 256 µM) demonstrate only modest whole-cell activity and no reported complex I or bo3 oxidase engagement . ND-011992 also inhibits M. tuberculosis H37Rv growth with an IC50 of 2.8–4.2 µM, reflecting the functional consequence of its multi-target activity .

Respiratory chain Target engagement Polypharmacology

ND-011992 In Vivo Combination Efficacy vs. Q203 Monotherapy in a Mouse Model

In a mouse model of M. tuberculosis infection, the combination of ND-011992 with Q203 significantly increased efficacy compared to Q203 alone. ND-011992 monotherapy was ineffective, confirming that the compound contributes exclusively as a chemosensitizer by blocking the alternative cytochrome bd oxidase pathway. The combination was bactericidal against both replicating and antibiotic-tolerant, non-replicating mycobacteria, whereas Q203 monotherapy failed to eradicate the non-replicating population due to functional redundancy of cytochrome bd oxidase [1]. Other bd oxidase inhibitors such as Mtb-cyt-bd oxidase-IN-4 (IC50 0.25 µM; MIC 8 µM) lack reported in vivo combination data .

In vivo efficacy Tuberculosis Drug combination

Optimal Research Applications for ND-011992 Based on Verified Differentiation Evidence


Dual Respiratory Chain Blockade Experiments in Mycobacteria

ND-011992 is the only commercially available quinazoline-2,4-dione that simultaneously inhibits respiratory complex I (IC50 0.12 µM), bo3 oxidase (IC50 2.47 µM), and both bd-type oxidases (bd-I IC50 0.63 µM, bd-II IC50 1.3 µM) [1]. This multi-target profile allows researchers to achieve comprehensive respiratory chain blockade without requiring multiple chemical probes. In combination with the cytochrome bcc:aa3 inhibitor Q203, ND-011992 completely shuts down aerobic respiration in M. tuberculosis, enabling studies on metabolic vulnerability and persister cell eradication [1][2].

Structure-Activity Relationship Studies on Quinazoline-dione Selectivity

The direct head-to-head comparison between ND-011992 and its 6-bromo derivative demonstrated that halogen substitution at position 6 completely eliminates complex I inhibition while enhancing bd-II oxidase potency tenfold (IC50 0.13 µM vs. 1.3 µM) [1]. ND-011992 serves as the reference compound for systematic SAR investigations exploring how substituent modifications at the quinazoline core modulate multi-enzyme selectivity, making it essential for medicinal chemistry programs targeting bacterial respiratory plasticity.

Antibiotic-Tolerant Persister Eradication Studies

ND-011992 enables researchers to address the critical challenge of antibiotic-tolerant, non-replicating M. tuberculosis. Evidence shows that Q203 monotherapy fails to kill non-replicating bacteria, while the addition of ND-011992 achieves sterilizing activity in vitro and significantly increases efficacy in a mouse model [2]. ND-011992 is also active against drug-resistant M. tuberculosis clinical isolates with a low spontaneous resistance mutation frequency , supporting its use in resistance-evolution studies and in validating combination regimens targeting persister populations.

Mammalian Cross-Reactivity Profiling for Selectivity Assessment

ND-011992 inhibits NADH oxidase activity in bovine heart mitochondrial membranes with an IC50 of 3.27 µM , which is 27-fold higher than its IC50 for bacterial complex I (0.12 µM) [1]. This differential provides a quantitative window for researchers to assess bacterial vs. mitochondrial target selectivity, distinguishing ND-011992 from more promiscuous quinone-site inhibitors that lack defined selectivity margins.

Quote Request

Request a Quote for 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.